

# An In-depth Technical Guide on the Immunomodulatory Effects of ML365

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## Compound of Interest

Compound Name: ML365

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This technical guide provides a comprehensive overview of the molecular mechanisms and immunological consequences of **ML365**, a potent small molecule inhibitor. The document synthesizes current research findings, presenting detailed experimental data, protocols, and visual representations of key signaling pathways to facilitate a deeper understanding of **ML365**'s potential as a therapeutic agent in inflammatory diseases.

## Core Mechanism of Action: TWIK2 Inhibition and NLRP3 Inflammasome Blockade

**ML365** has been identified as a potent and selective inhibitor of the TWIK2 (Tandem of P-domains in a Weak Inward rectifying K<sup>+</sup> channel 2) potassium channel.<sup>[1][2][3][4]</sup> This channel plays a crucial role in mediating potassium efflux, a critical upstream event for the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome in response to ATP.<sup>[1][2][3][4]</sup> The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1 $\beta$  and IL-18, leading to pyroptosis, a form of inflammatory cell death.<sup>[1]</sup>

By inhibiting the TWIK2 channel, **ML365** effectively blocks ATP-induced potassium efflux, thereby preventing the assembly and activation of the NLRP3 inflammasome.<sup>[1][2][3][4]</sup> This inhibitory effect is specific to the ATP-induced activation pathway, as **ML365** does not affect NLRP3 inflammasome activation by other stimuli like nigericin.<sup>[1][2][3]</sup> Furthermore, **ML365**'s

inhibitory action is selective for the NLRP3 inflammasome, showing no effect on AIM2 or NLRC4 inflammasomes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on **ML365**.

Table 1: In Vitro Efficacy of **ML365**

Parameter	Value	Cell Type/System	Condition	Reference
IC <sub>50</sub> for TWIK2 Inhibition	4.07 ± 1.5 µM	COS-7 cells expressing mutant TWIK2	Whole-cell voltage-clamp recording	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Inhibition of ATP-induced NLRP3 Inflammasome	Concentration-dependent	LPS-primed murine Bone Marrow-Derived Macrophages (BMDMs)	ML365 at 1 µM and 5 µM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Effect on TNF-α Secretion	No significant effect	LPS-primed murine BMDMs	ML365 treatment	<a href="#">[1]</a>
Effect on non-canonical, AIM2, and NLRC4 inflammasomes	No inhibition	LPS-primed murine BMDMs	ML365 treatment	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

Table 2: In Vivo Efficacy of **ML365**

Animal Model	Dosage	Administration Route	Effect	Reference
LPS-induced endotoxic shock in mice	1, 10, 25 mg/kg	Intraperitoneal (ip)	Dose-dependently ameliorated endotoxic shock; reduced serum IL-1 $\beta$	[1][2][4]
Postoperative cognitive impairment (POCD) in aged mice	10 mg/kg	Intraperitoneal (ip)	Ameliorated POCD; reduced NLRP3, Caspase-1, ASC, and IL-1 $\beta$ expression in the hippocampus	[5]

Table 3: Pharmacokinetic Profile of **ML365**

Parameter	Value	Species	Reference
Absolute Oral Bioavailability (F value)	22.49%	Rats	[1][2][4]

## Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

### 1. Whole-Cell Voltage-Clamp Recording for TWIK2 Inhibition Assay

- Cell Line: COS-7 cells.[1][3][4]
- Transfection: Cells are transfected with a mutant form of the TWIK2 channel (TWIK2I289A/L290A/Y308A) to enhance plasma membrane expression and current magnitude.[1][3][4]

- Recording: Whole-cell voltage-clamp recordings are performed to measure TWIK2 currents.
- Inhibitor Application: Various concentrations of **ML365** are applied to the cells to determine the concentration-dependent inhibitory effect on the TWIK2 currents and to calculate the IC<sub>50</sub> value.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## 2. In Vitro Inflammasome Activation Assay

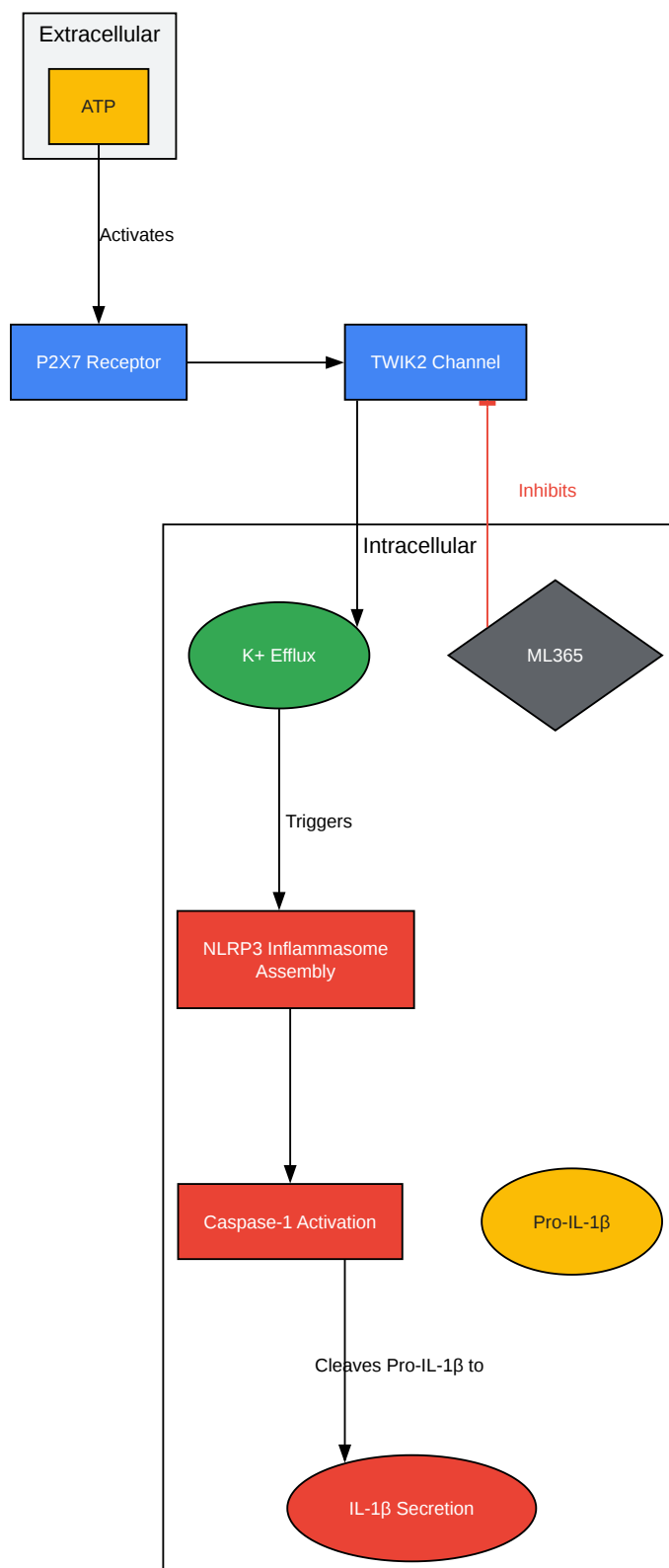
- Cell Type: Murine Bone Marrow-Derived Macrophages (BMDMs).[\[1\]](#)
- Priming: BMDMs are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1 $\beta$ .[\[1\]](#)
- Treatment: Cells are pre-treated with varying concentrations of **ML365** for a specified duration.[\[1\]](#)
- Activation: The NLRP3 inflammasome is activated by adding ATP. For specificity testing, other activators like nigericin (for NLRP3), poly(dA:dT) (for AIM2), or flagellin (for NLRC4) are used.[\[1\]](#)
- Analysis: Supernatants are collected to measure the levels of secreted IL-1 $\beta$  and TNF- $\alpha$  using Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be analyzed by Western blot for cleaved caspase-1.[\[1\]](#)[\[6\]](#)

## 3. In Vivo LPS-Induced Endotoxic Shock Model

- Animal Model: Mice (e.g., C57BL/6).[\[1\]](#)[\[6\]](#)
- Treatment: Mice are pre-treated with **ML365** (e.g., 1, 10, 25 mg/kg, ip) or a vehicle control.[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Induction of Shock: A lethal dose of LPS is administered intraperitoneally.[\[1\]](#)[\[6\]](#)
- Monitoring: Survival rates are monitored over a defined period.
- Analysis: Blood samples are collected to measure serum levels of IL-1 $\beta$  and TNF- $\alpha$ . Tissues, such as the lungs, can be collected for histological analysis of inflammatory injury.[\[1\]](#)

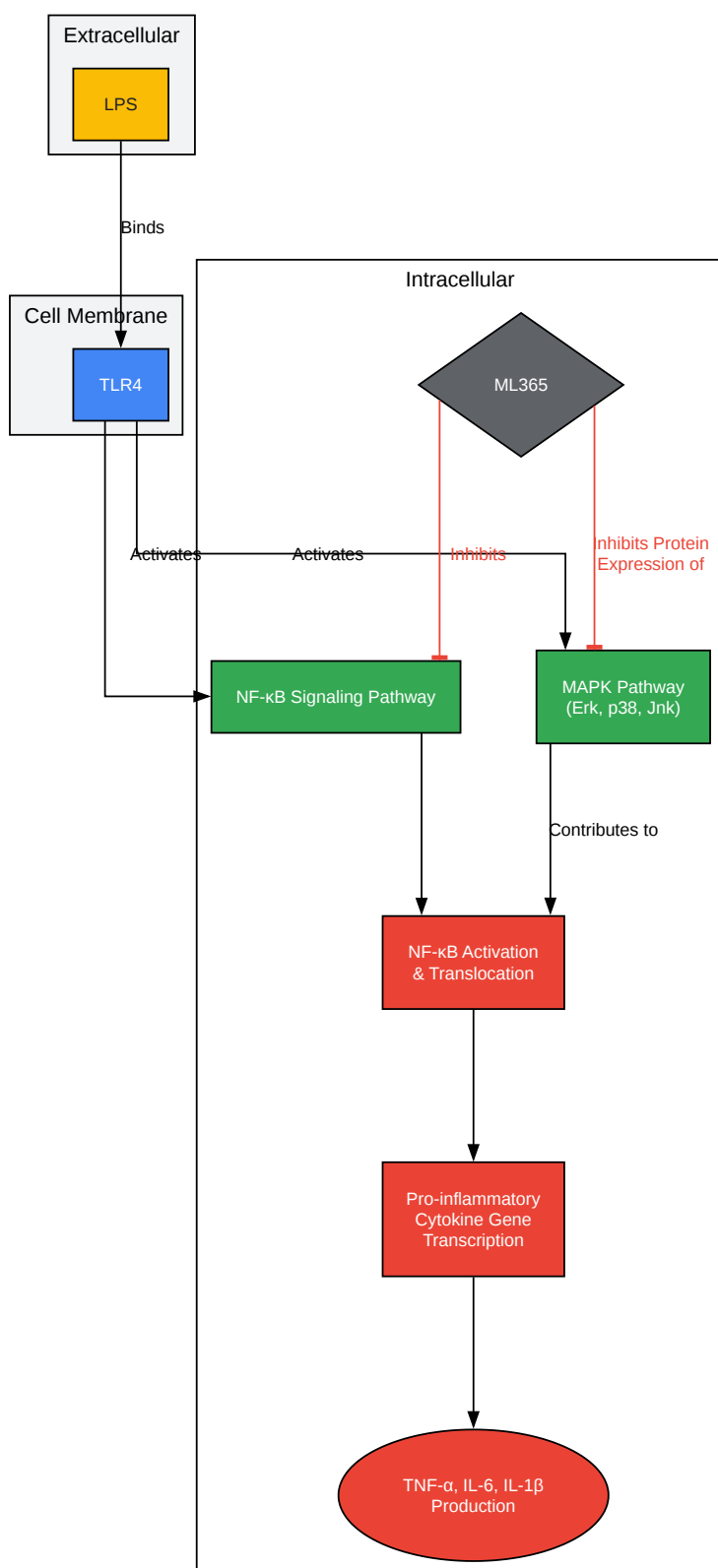
## Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by **ML365**.



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Caption: **ML365** inhibits the TWIK2 channel, blocking ATP-induced K<sup>+</sup> efflux and subsequent NLRP3 inflammasome activation.



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- To cite this document: BenchChem. [An In-depth Technical Guide on the Immunomodulatory Effects of ML365]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609156#ml365-effect-on-immune-response]

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